molecular formula C10H7F3N2O3S B12254233 N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide

N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B12254233
M. Wt: 292.24 g/mol
InChI Key: HUAFAIFPHOKOBJ-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of an oxazole ring, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring

Properties

Molecular Formula

C10H7F3N2O3S

Molecular Weight

292.24 g/mol

IUPAC Name

N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C10H7F3N2O3S/c11-10(12,13)7-1-3-8(4-2-7)19(16,17)15-9-5-6-18-14-9/h1-6H,(H,14,15)

InChI Key

HUAFAIFPHOKOBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=NOC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the benzene ring with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of receptors by acting as an agonist or antagonist.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-oxazol-3-yl)-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(1,2-oxazol-3-yl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-(1,2-oxazol-3-yl)-4-nitrobenzene-1-sulfonamide: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

N-(1,2-oxazol-3-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable molecule for various applications.

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